5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
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Overview
Description
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound with the molecular formula C7H6N2OS It is known for its unique structure, which includes a benzimidazole ring fused with a thione group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione typically involves the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents. One common method includes the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another approach involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it has been identified as an inhibitor of certain enzymes involved in microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-mercaptobenzimidazole
- 6-Hydroxy-2-mercaptobenzimidazole
- 2-Mercapto-1H-benzo[d]imidazol-5-ol
Uniqueness
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and thione groups in the benzimidazole ring enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
5-hydroxy-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKVVBOVTVBURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562318 |
Source
|
Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92806-98-9 |
Source
|
Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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